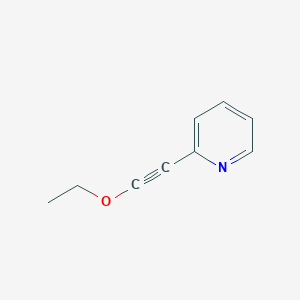
2-(Ethoxyethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxyethynyl)pyridine, also known as 2-EEPy, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of pyridine and contains an ethoxyethynyl group, which makes it a valuable building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to interact with biological targets through covalent bonding or non-covalent interactions. For example, 2-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Additionally, 2-(Ethoxyethynyl)pyridine has been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Ethoxyethynyl)pyridine depend on its specific application and target. For example, 2-(Ethoxyethynyl)pyridine has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, 2-(Ethoxyethynyl)pyridine has been shown to exhibit herbicidal activity by inhibiting the activity of photosystem II, a crucial component of the photosynthetic machinery in plants.
実験室実験の利点と制限
One of the main advantages of using 2-(Ethoxyethynyl)pyridine in lab experiments is its versatility as a building block for the synthesis of various organic compounds. Moreover, 2-(Ethoxyethynyl)pyridine is commercially available and relatively inexpensive, which makes it accessible to researchers. However, 2-(Ethoxyethynyl)pyridine has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
将来の方向性
There are several future directions for research on 2-(Ethoxyethynyl)pyridine. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to investigate its potential as a molecular probe for imaging and sensing applications. Moreover, further research is needed to understand the mechanism of action of 2-(Ethoxyethynyl)pyridine and its interactions with biological targets, which may lead to the discovery of new drugs and agrochemicals.
合成法
The synthesis of 2-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction between 2-iodopyridine and ethoxyacetylene, or the reaction between 2-chloropyridine and ethynyl ethyl ether in the presence of a base. The yield of 2-(Ethoxyethynyl)pyridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst used.
科学的研究の応用
2-(Ethoxyethynyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, 2-(Ethoxyethynyl)pyridine has been used in the synthesis of a potent anticancer agent, as well as a herbicide and an insecticide. Moreover, 2-(Ethoxyethynyl)pyridine has been used to prepare conjugated polymers for organic electronic devices, such as solar cells and light-emitting diodes.
特性
CAS番号 |
163680-64-6 |
|---|---|
製品名 |
2-(Ethoxyethynyl)pyridine |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
InChIキー |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
正規SMILES |
CCOC#CC1=CC=CC=N1 |
同義語 |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




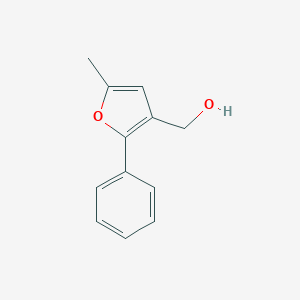
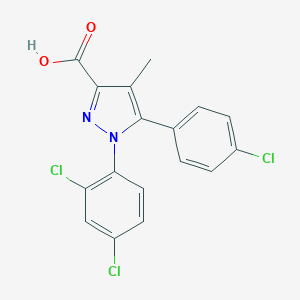
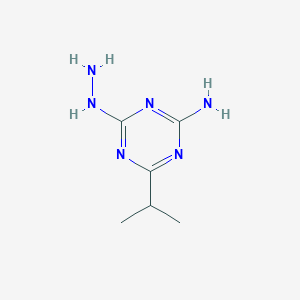
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
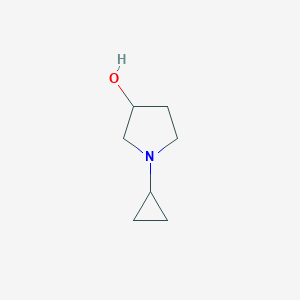
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
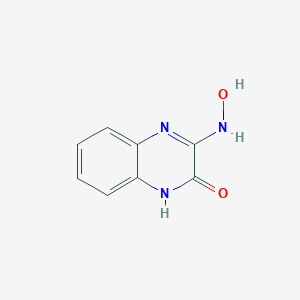
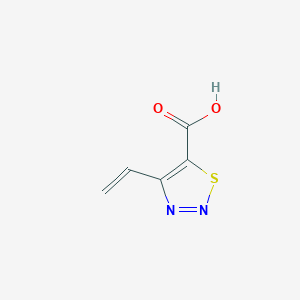

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
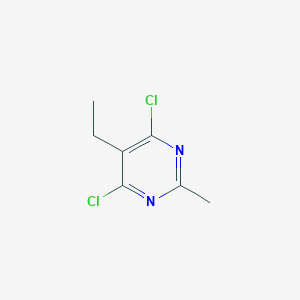
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)